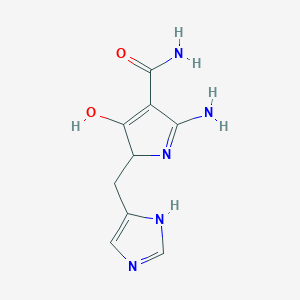
2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound that features both imidazole and pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting or modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Purine: A heterocyclic aromatic organic compound with imidazole and pyrimidine rings.
Histamine: A biogenic amine derived from histidine, containing an imidazole ring.
Uniqueness
2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its combination of imidazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C9H11N5O2 |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
5-amino-3-hydroxy-2-(1H-imidazol-5-ylmethyl)-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C9H11N5O2/c10-8-6(9(11)16)7(15)5(14-8)1-4-2-12-3-13-4/h2-3,5,15H,1H2,(H2,10,14)(H2,11,16)(H,12,13) |
Clave InChI |
ZIDUAZJZKDIYEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CC2C(=C(C(=N2)N)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




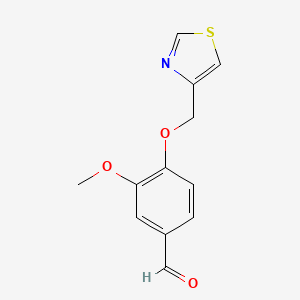
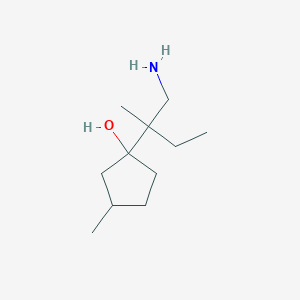
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
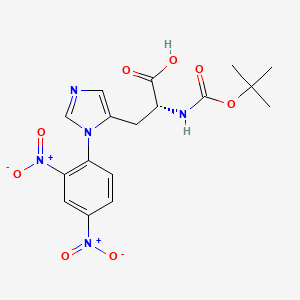
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
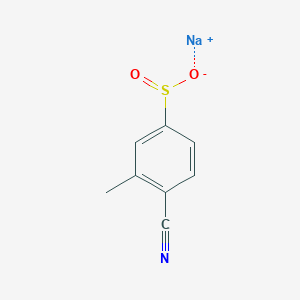
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)



